molecular formula C26H25ClN2O2 B4570345 4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione

4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione

Cat. No.: B4570345
M. Wt: 432.9 g/mol
InChI Key: RKQGCKRPIYEQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione is a useful research compound. Its molecular formula is C26H25ClN2O2 and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.1604557 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Presence and Fate

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens, which share some structural similarities with the target compound by containing benzyl groups, have been studied for their environmental presence and impact. These compounds, often used as preservatives, show that despite wastewater treatments, they persist in low concentrations in effluents and are ubiquitously found in surface waters and sediments. Their presence in aquatic environments indicates potential environmental mobility and persistence of structurally related compounds, suggesting the importance of studying similar compounds for environmental monitoring and impact assessment (Haman et al., 2015).

Synthetic and Medicinal Chemistry Applications

Hybrid Catalysts in Synthesis

Research on pyranopyrimidine derivatives, which are structurally related to pyrazolidinediones, highlights the role of hybrid catalysts in synthesizing medicinally relevant scaffolds. These catalysts facilitate the development of compounds with potential pharmaceutical applications, demonstrating the versatility of structures similar to 4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in drug discovery and development (Parmar et al., 2023).

Anticancer Activity of Pyrazoline Derivatives

Pyrazoline derivatives, closely related to pyrazolidinediones, have been extensively studied for their anticancer properties. These compounds exhibit significant biological effects, including potential anticancer activity, highlighting the importance of the pyrazoline scaffold in developing new therapeutic agents. Such research underscores the relevance of investigating compounds like this compound for potential anticancer applications (Ray et al., 2022).

Properties

IUPAC Name

4-butyl-4-[(4-chlorophenyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O2/c1-2-3-18-26(19-20-14-16-21(27)17-15-20)24(30)28(22-10-6-4-7-11-22)29(25(26)31)23-12-8-5-9-13-23/h4-17H,2-3,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQGCKRPIYEQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Reactant of Route 2
4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Reactant of Route 3
4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Reactant of Route 4
4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Reactant of Route 5
4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Reactant of Route 6
Reactant of Route 6
4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.